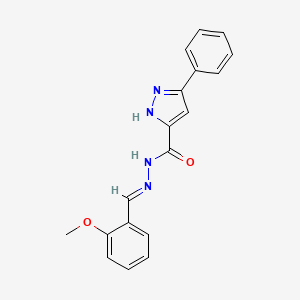
(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a methoxybenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of (E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide: Similar structure with a pyridine ring instead of a pyrazole ring.
(E)-4-((2-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl: Similar structure with different substituents on the pyrazole ring.
Uniqueness
(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as an anticancer agent set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H16N4O2 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |
Clave InChI |
SVWQYIOTYXWVMU-XDHOZWIPSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11987299.png)
![4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11987300.png)
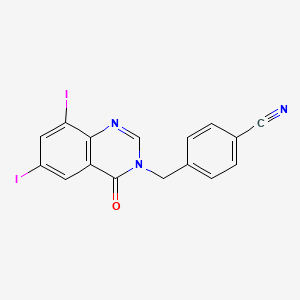
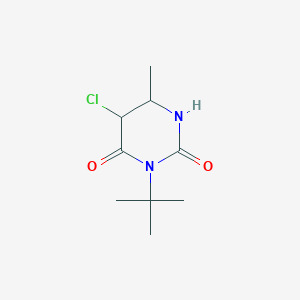
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11987321.png)
![4-(naphthalen-1-ylmethyl)-N-[(1E)-1-(4-nitrophenyl)ethylidene]piperazin-1-amine](/img/structure/B11987325.png)
![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)

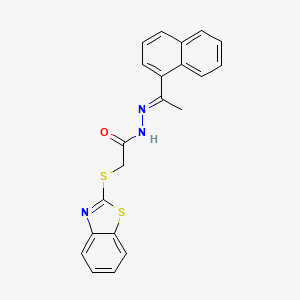
![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987377.png)
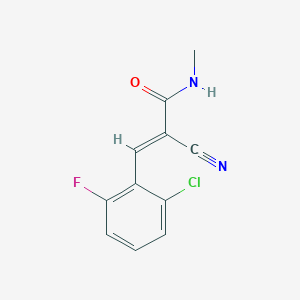
![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11987387.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987388.png)
![2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11987395.png)
